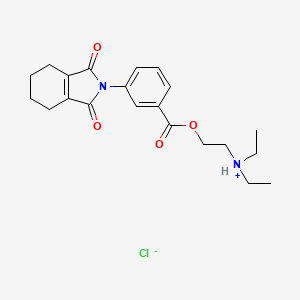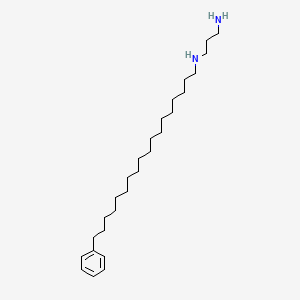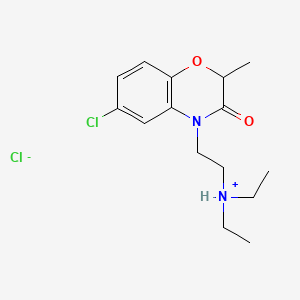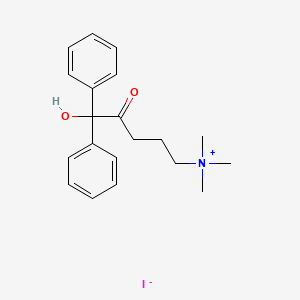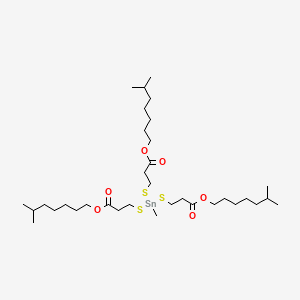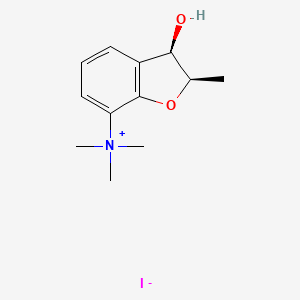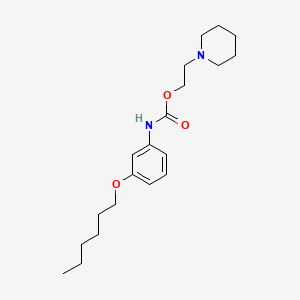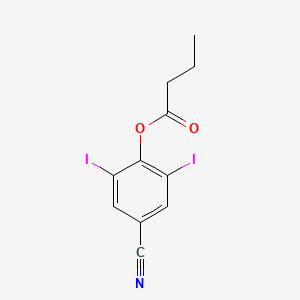
(m-Hydroxyphenethyl)trimethylammonium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (m-Hydroxyphenethyl)trimethylammonium hydroxide can be achieved through the reaction of m-tyrosine with trimethylamine. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
similar compounds are often produced through quaternization reactions involving tertiary amines and alkyl halides under controlled conditions .
化学反応の分析
Types of Reactions
(m-Hydroxyphenethyl)trimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
科学的研究の応用
(m-Hydroxyphenethyl)trimethylammonium hydroxide has several scientific research applications:
Chemistry: Used as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its role in amphibian skin secretions and potential biological activities.
Medicine: Explored for its neuromuscular blocking effects and potential therapeutic applications.
Industry: Limited industrial applications, primarily in research settings.
作用機序
The mechanism of action of (m-Hydroxyphenethyl)trimethylammonium hydroxide involves its interaction with nicotinic acetylcholine receptors. It exerts powerful nicotinic actions and has a marked neuromuscular blocking effect, which is considered to be of the “depolarizing” type . This interaction leads to the inhibition of neurotransmission at the neuromuscular junction, resulting in muscle relaxation and paralysis .
類似化合物との比較
Similar Compounds
Tetramethylammonium hydroxide: A quaternary ammonium compound with similar chemical properties but different biological activities.
Trimethylphenethylammonium hydroxide: Another quaternary ammonium compound with structural similarities but distinct pharmacological effects.
Uniqueness
(m-Hydroxyphenethyl)trimethylammonium hydroxide is unique due to its natural occurrence in amphibian skin and its specific biological activities, particularly its neuromuscular blocking effects . This distinguishes it from other synthetic quaternary ammonium compounds that may not exhibit the same biological properties .
特性
CAS番号 |
501-22-4 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
2-(3-hydroxyphenyl)ethyl-trimethylazanium;hydroxide |
InChI |
InChI=1S/C11H17NO.H2O/c1-12(2,3)8-7-10-5-4-6-11(13)9-10;/h4-6,9H,7-8H2,1-3H3;1H2 |
InChIキー |
ZFPCVTISBCCLRQ-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCC1=CC(=CC=C1)O.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

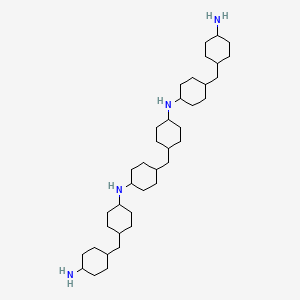
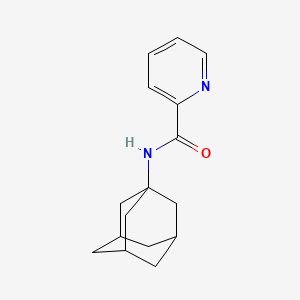
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
